Dhodh-IN-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DHODH-IN-11 est un composé connu pour ses effets inhibiteurs sur la dihydroorotate déshydrogénase (DHODH), une enzyme impliquée dans la synthèse de novo des nucléotides pyrimidiques. Ce composé a suscité l'attention en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de divers cancers et maladies auto-immunes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de DHODH-IN-11 implique généralement la dérivatisation du léflunomide, un inhibiteur connu de la DHODH. La voie de synthèse comprend plusieurs étapes de réactions chimiques, telles que la substitution nucléophile et la cyclisation, dans des conditions contrôlées. Des réactifs et catalyseurs spécifiques sont utilisés pour faciliter ces réactions, garantissant un rendement et une pureté élevés du produit final .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de garantir une production efficace et rentable. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions

DHODH-IN-11 subit diverses réactions chimiques, notamment :

Oxydation : Conversion du dihydroorotate en orotate.

Réduction : Inhibition de l'activité de la DHODH en réduisant sa fonction catalytique.

Substitution : Modifications sur le cycle aromatique pour améliorer la puissance inhibitrice.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des catalyseurs comme le palladium sur carbone. Les conditions réactionnelles telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent l'orotate et ses dérivés, qui sont des intermédiaires cruciaux dans la synthèse des nucléotides pyrimidiques .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la DHODH et ses effets sur la synthèse des pyrimidines.

Biologie : Enquêté pour son rôle dans le métabolisme cellulaire et la synthèse des nucléotides.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, des maladies auto-immunes et des infections virales.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la DHODH

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la dihydroorotate déshydrogénase, une enzyme située dans la membrane mitochondriale interne. Cette inhibition perturbe la synthèse de novo des nucléotides pyrimidiques, conduisant à une famine en nucléotides et à un arrêt subséquent du cycle cellulaire et à l'apoptose. Le composé cible spécifiquement le site catalytique de la DHODH, empêchant la conversion du dihydroorotate en orotate .

Applications De Recherche Scientifique

DHODH-IN-11 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of DHODH and its effects on pyrimidine synthesis.

Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.

Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and viral infections.

Industry: Utilized in the development of new drugs targeting DHODH

Mécanisme D'action

DHODH-IN-11 exerts its effects by inhibiting the activity of dihydroorotate dehydrogenase, an enzyme located in the inner mitochondrial membrane. This inhibition disrupts the de novo synthesis of pyrimidine nucleotides, leading to nucleotide starvation and subsequent cell cycle arrest and apoptosis. The compound specifically targets the catalytic site of DHODH, preventing the conversion of dihydroorotate to orotate .

Comparaison Avec Des Composés Similaires

Composés similaires

Leflunomide : Un inhibiteur connu de la DHODH utilisé dans le traitement de la polyarthrite rhumatoïde.

Brequinar : Un autre inhibiteur de la DHODH ayant des propriétés anticancéreuses potentielles.

Teriflunomide : Un métabolite actif du léflunomide utilisé dans le traitement de la sclérose en plaques.

Unicité de DHODH-IN-11

This compound se distingue par sa structure chimique unique et sa puissance inhibitrice accrue par rapport aux autres inhibiteurs de la DHODH. Ses modifications spécifiques sur le cycle aromatique offrent une meilleure affinité de liaison et une sélectivité accrue envers la DHODH, ce qui en fait un candidat prometteur pour le développement thérapeutique .

Propriétés

Numéro CAS |

1263303-95-2 |

|---|---|

Formule moléculaire |

C15H11N3O2 |

Poids moléculaire |

265.27 g/mol |

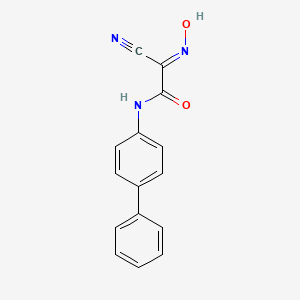

Nom IUPAC |

2-cyano-2-hydroxyimino-N-(4-phenylphenyl)acetamide |

InChI |

InChI=1S/C15H11N3O2/c16-10-14(18-20)15(19)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,20H,(H,17,19) |

Clé InChI |

YFGFEIDPJVPFOM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N |

SMILES isomérique |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C(=N/O)/C#N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.